molecular formula C33H33ClN2O2 B304375 2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one

2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one

Cat. No. B304375
M. Wt: 525.1 g/mol
InChI Key: HHCIONUDGATRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes AMPA and kainate. This compound has been widely used in scientific research for its ability to block the excitatory effects of glutamate on these receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system.

Mechanism of Action

2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one acts as a competitive antagonist of AMPA and kainate receptors, binding to the receptor site and preventing the binding of glutamate, the endogenous ligand. By blocking the excitatory effects of glutamate on these receptors, 2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one reduces the amplitude and frequency of synaptic currents, leading to a decrease in synaptic transmission and plasticity.
Biochemical and Physiological Effects
2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one has been shown to have a number of biochemical and physiological effects in the central nervous system. It has been shown to reduce the amplitude and frequency of synaptic currents in hippocampal neurons, leading to a decrease in synaptic transmission and plasticity. It has also been shown to reduce the severity and duration of seizures in animal models of epilepsy, suggesting a potential therapeutic role for this compound in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one has several advantages for lab experiments, including its high potency and selectivity for AMPA and kainate receptors, its ability to block the excitatory effects of glutamate on these receptors, and its well-characterized mechanism of action. However, there are also some limitations to its use, including its potential off-target effects on other ion channels and receptors, its relatively short half-life, and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one. One area of interest is the development of more selective and potent antagonists of AMPA and kainate receptors, which could be used to further elucidate the role of these receptors in synaptic transmission and plasticity. Another area of interest is the use of 2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one and other AMPA/kainate receptor antagonists as potential therapeutics for neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Finally, there is a need for further research on the potential off-target effects and toxicity of 2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one, in order to better understand its safety and efficacy for use in lab experiments and potential clinical applications.

Synthesis Methods

2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one can be synthesized by a multistep process involving the reaction of 4-methylphenylacetonitrile with 3-chloro-4-methylbenzoyl chloride to form 3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one. This intermediate is then reacted with methylmagnesium bromide and N,N-dimethylformamide to form the final product, 2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one.

Scientific Research Applications

2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one has been widely used in scientific research as a tool to study the role of AMPA and kainate receptors in synaptic transmission and plasticity. It has been used to investigate the mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity that are thought to underlie learning and memory. 2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one has also been used to study the role of these receptors in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

properties

Product Name

2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one

Molecular Formula

C33H33ClN2O2

Molecular Weight

525.1 g/mol

IUPAC Name

2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one

InChI

InChI=1S/C33H33ClN2O2/c1-19-6-11-22(12-7-19)28-29-26(17-33(4,5)18-27(29)37)36(24-15-10-21(3)25(34)16-24)32(35)30(28)31(38)23-13-8-20(2)9-14-23/h6-16,28H,17-18,35H2,1-5H3

InChI Key

HHCIONUDGATRSZ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C(=C2C(=O)C4=CC=C(C=C4)C)N)C5=CC(=C(C=C5)C)Cl

SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C(=C2C(=O)C4=CC=C(C=C4)C)N)C5=CC(=C(C=C5)C)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C(=C2C(=O)C4=CC=C(C=C4)C)N)C5=CC(=C(C=C5)C)Cl

Origin of Product

United States

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